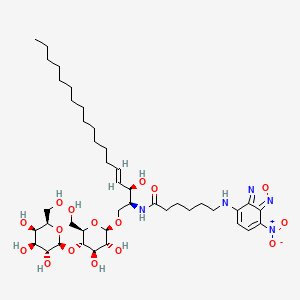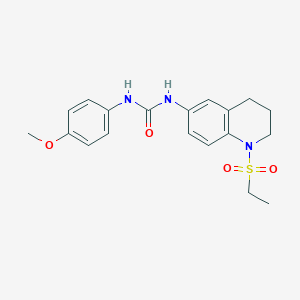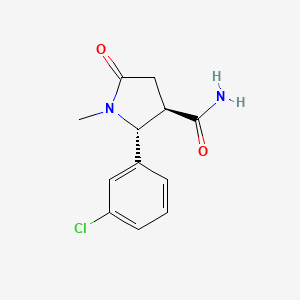
4-(Dimethylamino)-4-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Dimethylamino)-4-methylcyclohexan-1-one” is a cyclohexanone derivative with a dimethylamino group at the 4-position. Cyclohexanone is a six-membered cyclic ketone. It’s a common structure in many natural compounds and pharmaceuticals. The dimethylamino group is a common functional group in organic chemistry, often imparting basicity to the molecule .
Applications De Recherche Scientifique
Environmental Toxicology and Safety
Crude 4-methylcyclohexanemethanol (MCHM), closely related to 4-(Dimethylamino)-4-methylcyclohexan-1-one, is used industrially as a solvent for coal cleaning. A comprehensive review highlighted its low to moderate acute and subchronic oral toxicity, and it was found not to be a skin sensitizer below certain doses, indicating low allergic potential at plausible human exposures. The compound and its constituents cause moderate skin and eye irritation in high concentrations but are not mutagenic or predicted to be carcinogenic. The odor threshold of crude MCHM is significantly lower than the health risk criterion, making it detectable at much lower concentrations than those posing a toxicological risk (Paustenbach, Winans, Novick, & Green, 2015).
Chemical Analysis and Monitoring
Pirimicarb, a substance structurally related to this compound, is utilized as an insecticide. The metabolites of Pirimicarb are detectable in human urine, serving as specific indicators for exposure. The study demonstrated the human body's capacity to demethylate compounds related to this compound, emphasizing the potential for monitoring exposure to such substances through metabolite analysis in urine samples (Hardt, Appl, & Angerer, 1999).
Drug Metabolism and Toxicology
A study involving 2,4-D dimethylamine, a structurally related compound, discussed its dose-dependent toxic mechanisms and the potential of alkaline diuresis as a life-saving treatment for severe intoxication. Although 2,4-D dimethylamine is not directly comparable to this compound, insights into its toxicological profile and treatment may offer groundwork for understanding related compounds' interactions in biological systems (Jindal et al., 2022).
Neurological Research
Amyloid imaging in Alzheimer's disease has utilized compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene and 2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole, which share structural similarities with this compound. These compounds are used as radioligands in PET scans to measure amyloid in the brain, providing crucial information on the pathophysiological mechanisms and progression of Alzheimer's disease (Nordberg, 2007).
Propriétés
IUPAC Name |
4-(dimethylamino)-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(10(2)3)6-4-8(11)5-7-9/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXDTSMGFUPUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)

![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)
![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)
![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)


![8-(4-Chlorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2575337.png)

![1,3-Bis(7-oxaspiro[3.5]nonan-2-yl)urea](/img/structure/B2575339.png)


